molecular formula C11H10N4O B293197 2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole

2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B293197
M. Wt: 214.22 g/mol
InChI Key: ZYGPTBXIWFIKSY-UHFFFAOYSA-N
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Description

2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a fused bicyclic structure combining an imidazo[1,2-a]pyridine ring with an oxadiazole ring, making it a versatile scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The oxadiazole ring is then introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole apart is its unique combination of the imidazo[1,2-a]pyridine and oxadiazole rings, which endows it with a distinct set of chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H10N4O/c1-7-3-4-15-9(5-7)13-8(2)10(15)11-14-12-6-16-11/h3-6H,1-2H3

InChI Key

ZYGPTBXIWFIKSY-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(N2C=C1)C3=NN=CO3)C

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=NN=CO3)C

Origin of Product

United States

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